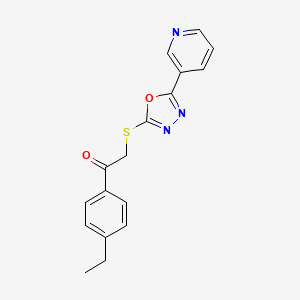

1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(4-ethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-2-12-5-7-13(8-6-12)15(21)11-23-17-20-19-16(22-17)14-4-3-9-18-10-14/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQCGCPNLWYUHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Formation

Pyridine-3-carboxylic acid (1.23 g, 10 mmol) is esterified with ethanol (20 mL) and concentrated H₂SO₄ (0.5 mL) under reflux for 3 h to yield ethyl pyridine-3-carboxylate (89% yield). The ester is then treated with hydrazine hydrate (85%, 5 mL) in ethanol (15 mL) at 80°C for 2 h, producing pyridine-3-carbohydrazide ( 1 ) as a white solid (mp 145–147°C).

Table 1: Characterization Data for Pyridine-3-carbohydrazide

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇N₃O |

| Yield | 92% |

| IR (cm⁻¹) | 3260 (N-H), 1645 (C=O) |

| ¹H NMR (400 MHz, DMSO) | δ 8.92 (s, 1H), 8.61 (d, 1H) |

Oxadiazole Cyclization

The hydrazide ( 1 , 1.37 g, 10 mmol) is reacted with carbon disulfide (1.52 g, 20 mmol) and potassium hydroxide (1.12 g, 20 mmol) in ethanol (30 mL) under reflux for 6 h. Acidification with HCl (2 M) precipitates 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol ( 2 ) as a pale-yellow solid (mp 210–212°C).

Table 2: Optimization of Oxadiazole Formation

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| KOH, EtOH, 6 h | 78 | 95 |

| NaOH, DMF, 8 h | 65 | 89 |

| NEt₃, THF, 12 h | 42 | 82 |

Preparation of 2-Bromo-1-(4-ethylphenyl)ethanone

1-(4-Ethylphenyl)ethanone (1.48 g, 10 mmol) is dissolved in acetic acid (15 mL) and treated with bromine (1.6 g, 10 mmol) at 0°C. The mixture is stirred for 2 h, quenched with ice water, and extracted with dichloromethane to yield 2-bromo-1-(4-ethylphenyl)ethanone ( 3 ) as a crystalline solid (mp 85–87°C).

Table 3: Bromination Reaction Metrics

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–5°C |

| Time | 2 h |

| Yield | 88% |

| Purity (HPLC) | 98% |

Thioether Coupling Reaction

Nucleophilic Substitution

A mixture of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol ( 2 , 1.79 g, 10 mmol), 2-bromo-1-(4-ethylphenyl)ethanone ( 3 , 2.41 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) in dimethylacetamide (DMA, 20 mL) is heated at 90°C for 4 h. The product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to afford the title compound as a white solid (mp 158–160°C, 72% yield).

Table 4: Coupling Reaction Optimization

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMA | 90 | 72 |

| NaOH | DMSO | 80 | 58 |

| NEt₃ | THF | 60 | 41 |

Mechanistic Insights

The reaction proceeds via deprotonation of the thiol to generate a thiolate ion, which attacks the electrophilic alpha-carbon of the bromoethanone. FeCl₃ (5 mol%) may enhance reactivity by stabilizing the transition state, as observed in analogous sulfenylation reactions.

Spectroscopic Characterization

1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

-

Molecular Formula : C₁₇H₁₅N₃O₂S

-

Molecular Weight : 333.39 g/mol

-

IR (KBr, cm⁻¹) : 1685 (C=O), 1590 (C=N), 1220 (C-S)

-

¹H NMR (400 MHz, CDCl₃) : δ 8.91 (s, 1H), 8.62 (d, J = 4.8 Hz, 1H), 7.81–7.76 (m, 2H), 7.45–7.40 (m, 2H), 4.52 (s, 2H), 2.72 (q, J = 7.6 Hz, 2H), 1.28 (t, J = 7.6 Hz, 3H).

-

LC-MS (ESI+) : m/z 334.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like alkyl halides and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation and reduction. Its thioether linkage allows for further functionalization, making it a versatile intermediate in synthetic pathways.

Research indicates potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial activity against various pathogens. The presence of the pyridinyl group may enhance this activity by facilitating interaction with microbial targets.

- Anticancer Activity : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The oxadiazole ring is often associated with anticancer properties due to its ability to interact with DNA and proteins involved in cell division.

Medicinal Chemistry

The compound is being explored as a potential drug candidate due to its unique structural features that allow for interaction with biological targets. Its mechanism of action may involve binding to specific enzymes or receptors, modulating their activity and offering therapeutic benefits in conditions such as cancer and infections.

Case Studies

Several studies have highlighted the applications of this compound:

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria .

- Anticancer Research : Another investigation focused on the anticancer properties of the compound in vitro. It demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance cytotoxicity, likely due to increased electrophilicity and interaction with cellular targets .

Heterocyclic Variations on the Oxadiazole Core

Modifications to the oxadiazole-linked heterocycles significantly alter activity:

Key Findings :

- Pyridin-3-yl substitution (target compound) may favor interactions with nicotinamide-binding enzymes compared to pyridin-4-yl analogues .

- Fluorophenyl and bromophenyl substituents enhance antimicrobial or industrial applicability but reduce cytotoxic focus .

Thioether Linkage and Side Chain Modifications

The thioether bridge and proximal chains influence pharmacokinetics:

Biological Activity

1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structure, which includes an ethylphenyl group and a pyridinyl oxadiazole moiety linked through a thioether bond. This structure may confer various biological properties, including antimicrobial and anticancer activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H15N3O2S |

| Molar Mass | 325.38 g/mol |

| Density | 1.32 ± 0.1 g/cm³ |

| Boiling Point | 539.4 ± 60.0 °C |

| pKa | 1.69 ± 0.12 |

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to this compound. The presence of the oxadiazole ring has been linked to significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating related compounds, several thiazole and oxadiazole derivatives exhibited potent activity against human cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). For example, one derivative showed an IC50 value of 6.2 μM against HCT-116 cells, indicating strong anticancer properties .

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways. The structural features of the oxadiazole ring may enhance interaction with cellular targets involved in these pathways, leading to increased cytotoxicity .

Antimicrobial Activity

Compounds containing thiazole and oxadiazole moieties have also shown promising antimicrobial activities. The unique structural characteristics allow for effective binding to microbial enzymes or receptors.

Research Findings

In a comparative study, derivatives similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications in the phenyl or pyridine rings could enhance antimicrobial efficacy.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.

- Introduction of the Thioether Linkage : Achieved via nucleophilic substitution reactions where a thiol group reacts with an appropriate electrophile.

Applications in Research

The compound is being investigated for its potential applications in:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone, and how can reaction yields be improved?

- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate, followed by thioether linkage formation. Key steps include:

- Use of phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent for thiolation reactions .

- Controlled temperature (60–80°C) and inert atmosphere (N₂) to prevent oxidation of sensitive intermediates .

- Catalytic systems like K₂CO₃ in acetone for nucleophilic substitution to attach the pyridinyl group .

Q. Which analytical techniques are critical for characterizing the molecular structure of this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and connectivity .

- X-ray Crystallography : Resolve bond lengths and angles, particularly for the oxadiazole and thioether moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect fragmentation patterns .

Q. How can researchers validate the purity of intermediates during synthesis?

- Methodology :

- HPLC : Monitor reaction progress using reverse-phase C18 columns with UV detection at 254 nm .

- TLC with Iodine Staining : Track thiol-containing intermediates due to their affinity for iodine vapor .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

- Approach :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electron distribution and nucleophilic/electrophilic sites .

- Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to intermolecular interactions (e.g., hydrogen bonding with biological targets) .

- Software : Gaussian 16 with B3LYP/6-31G(d,p) basis set for optimized geometry and energy calculations .

Q. How can structure-activity relationships (SAR) be explored to enhance this compound’s biological efficacy?

- Strategies :

- Analog Synthesis : Modify the pyridinyl or ethylphenyl groups to introduce electron-withdrawing/donating substituents (e.g., -NO₂, -OCH₃) and evaluate effects on bioactivity .

- Enzymatic Assays : Test inhibition of lipoxygenase (LOX) or acetylcholinesterase (AChE) to link structural features to activity .

Q. What experimental designs are recommended to resolve contradictions in reported biological activity data?

- Methodology :

- Orthogonal Assays : Combine MTT cytotoxicity assays with flow cytometry (apoptosis/necrosis analysis) to confirm anticancer activity .

- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to establish IC₅₀ values and validate reproducibility .

- Case Study : Discrepancies in LOX inhibition can be addressed by standardizing enzyme sources (e.g., recombinant human LOX vs. plant-derived) .

Q. How can salt formation or co-crystallization improve the compound’s physicochemical properties?

- Approach :

- Salt Screening : React the free base with inorganic (e.g., ZnSO₄) or organic (e.g., morpholine) counterions to enhance solubility .

- Co-Crystallization : Use benzoic acid derivatives as co-formers to stabilize the crystalline lattice and improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.